molecular formula C21H27NO4 B558042 Boc-tyr(bzl)-OL CAS No. 66605-58-1

Boc-tyr(bzl)-OL

Cat. No.: B558042
CAS No.: 66605-58-1
M. Wt: 357.4 g/mol
InChI Key: FOMAWYQEBPYJJU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-tyr(bzl)-OL: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl (Bzl) protecting group on the hydroxyl group of tyrosine. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection.

Biochemical Analysis

Biochemical Properties

Boc-tyr(bzl)-OL plays a significant role in biochemical reactions. It is used as an acyl donor in the enzymatic peptide synthesis reaction . The reaction is catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The nature of these interactions involves the transfer of the acyl group from this compound to the amino donor in the reaction .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in peptide synthesis. It acts as an acyl donor in the enzymatic peptide synthesis reaction

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): The synthesis of Boc-tyr(bzl)-OL typically involves the use of solid-phase peptide synthesis techniques. The process begins with the attachment of the Boc-tyr(bzl)-OH to a resin support.

    Solution-Phase Synthesis: In some cases, solution-phase synthesis is employed.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-tyr(bzl)-OL undergoes deprotection reactions to remove the Boc and Bzl protecting groups.

    Coupling Reactions: The compound participates in amide bond formation reactions, which are essential for peptide synthesis.

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used for Boc group removal.

    Hydrogen Fluoride (HF): Used for Bzl group removal.

    Carbodiimides (DCC, DIC): Used for amide bond formation.

    In Situ Coupling Reagents (PyBOP, HATU): Used for efficient peptide coupling

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Mechanism:

Boc-tyr(bzl)-OL exerts its effects primarily through its role in peptide synthesis. The Boc and Bzl protecting groups prevent unwanted side reactions during peptide chain elongation. Upon deprotection, the free amino and hydroxyl groups participate in amide bond formation, facilitating the synthesis of desired peptides .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to its combination of Boc and Bzl protecting groups, which provide a balance of stability and ease of deprotection. This makes it particularly useful in solid-phase peptide synthesis .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAWYQEBPYJJU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427138
Record name BOC-TYR(BZL)-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66605-58-1
Record name BOC-TYR(BZL)-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-tyr(bzl)-OL
Reactant of Route 2
Reactant of Route 2
Boc-tyr(bzl)-OL
Reactant of Route 3
Reactant of Route 3
Boc-tyr(bzl)-OL
Reactant of Route 4
Boc-tyr(bzl)-OL
Reactant of Route 5
Reactant of Route 5
Boc-tyr(bzl)-OL
Reactant of Route 6
Reactant of Route 6
Boc-tyr(bzl)-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.